molecular formula C11H12ClN3O2S B13566931 2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide

2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13566931
M. Wt: 285.75 g/mol
InChI Key: AIDIEYVKYHVRHL-UHFFFAOYSA-N
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Description

2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to a tetrahydrothiophene 1,1-dioxide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 5-chloro-1H-benzo[d][1,2,3]triazole with a suitable tetrahydrothiophene derivative under specific conditions. The reaction may be catalyzed by a copper(I) catalyst in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The benzo[d][1,2,3]triazole moiety can bind to enzymes or receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide is unique due to its combination of a

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

2-[(5-chlorobenzotriazol-1-yl)methyl]thiolane 1,1-dioxide

InChI

InChI=1S/C11H12ClN3O2S/c12-8-3-4-11-10(6-8)13-14-15(11)7-9-2-1-5-18(9,16)17/h3-4,6,9H,1-2,5,7H2

InChI Key

AIDIEYVKYHVRHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)CN2C3=C(C=C(C=C3)Cl)N=N2

Origin of Product

United States

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